molecular formula C16H19N3O5S B2851309 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1797633-71-6

3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2851309
CAS No.: 1797633-71-6
M. Wt: 365.4
InChI Key: JHKICYXZWKUEMS-UHFFFAOYSA-N
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Description

3-(2-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetically designed small molecule of interest in early-stage pharmacological and chemical research. Its structure incorporates several pharmacologically relevant motifs, including an azetidine ring, a pyrimidinone core, and a furyl-sulfonylmethyl group. Azetidines, saturated four-membered nitrogen heterocycles, are recognized as valuable scaffolds in medicinal chemistry and are present in compounds with a range of biological activities . The presence of the pyrimidinone group further suggests potential for interaction with biological targets, as this heterocycle is a common feature in many bioactive molecules. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities . Researchers may find it particularly useful for exploring novel modulators of enzymatic activity or for probing protein-protein interactions. The specific mechanism of action is currently undefined and is dependent on the research context and target system. Please note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-11-12(2)17-10-19(16(11)21)8-15(20)18-6-14(7-18)25(22,23)9-13-4-3-5-24-13/h3-5,10,14H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKICYXZWKUEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with a nucleophile.

    Formation of the Azetidine Moiety: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an electrophile.

    Sulfonylation: The sulfonyl group can be introduced by reacting the azetidine derivative with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the furan-2-ylmethylsulfonyl azetidine derivative with the pyrimidine core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: The compound can be used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its potential biological activities, the compound can be explored for the development of new therapeutic agents.

Industry

    Chemical Intermediates: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and sulfonyl group may play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The pyrimidine core may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity/Properties Reference
3-(2-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one - Azetidine with furan-2-ylmethyl sulfonyl
- 5,6-dimethyl
~407.45* No direct data; inferred from analogs N/A
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone - 4-Fluorophenyl ketone
- Ethyl group at N3
- 5,6-dimethyl
~417.48 Not specified; structural analog for SAR studies
3-(Furan-2-ylmethyl)-5,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidinone - Furan-2-ylmethyl at N3
- 3-Methylbenzylsulfanyl
~437.54 No explicit activity; structural analog
3-Ethyl-5,6-dimethyl-2-((naphthalen-1-ylmethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone - Naphthalen-1-ylmethylthio
- Ethyl group at N3
~447.59 No activity reported; used in synthetic routes

Notes:

  • Core Structure: The target compound’s pyrimidin-4(3H)-one core differs from thieno[2,3-d]pyrimidinones in analogs, which incorporate a fused thiophene ring.
  • Substituents : The azetidine sulfonyl group in the target compound is unique among the listed analogs, which typically use simpler alkyl/aryl sulfanyl groups. Sulfonyl groups increase hydrophilicity and may improve metabolic stability compared to sulfanyl derivatives .
  • Azetidine vs. Larger rings (e.g., benzene in ) offer greater steric bulk but less strain .

Key Research Findings from Analogs

Thieno[2,3-d]pyrimidinones: Compounds like 3-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () are often explored as kinase inhibitors due to their planar, heteroaromatic cores. The 4-fluorophenyl group may enhance lipophilicity and membrane permeability .

Furan-Containing Derivatives: The furan-2-ylmethyl substituent (as in ) is associated with moderate α-glucosidase inhibition in unrelated analogs (e.g., alternariol derivatives, IC50 = 43.4 μM; ).

Sulfonyl vs. Sulfanyl Groups : Sulfonyl groups (as in the target compound) are less prone to oxidation than sulfanyl groups, which may reduce off-target reactivity in biological systems .

Biological Activity

The compound 3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a furan ring, azetidine moiety, and a pyrimidine base, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Furan Ring : Known for its reactivity and ability to form stable complexes with biological targets.
  • Azetidine Moiety : Contributes to the compound's ability to interact with enzymes and receptors.
  • Pyrimidine Base : Often associated with nucleic acid interactions, influencing cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The sulfonyl group enhances binding affinity to protein active sites, potentially leading to enzyme inhibition or receptor modulation. The azetidine ring may participate in ring-opening reactions, forming reactive intermediates that further engage with biological molecules.

Biological Activities

  • Anticancer Activity :
    • Studies have indicated that compounds containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against breast and colon cancer cells .
    • The furan and pyrimidine components are particularly noted for their roles in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties :
    • The presence of the sulfonyl group has been linked to enhanced antibacterial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
    • In vitro studies have shown that derivatives of this compound can inhibit bacterial growth through disruption of cell wall synthesis.
  • Anti-inflammatory Effects :
    • Research has suggested that the compound may modulate inflammatory pathways, potentially reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α . This property is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer potential of a related compound featuring a similar structure. The results indicated that it effectively inhibited cell proliferation in breast cancer cell lines with an IC50 value of 8 µM. Mechanistic studies revealed that the compound induced apoptosis through both intrinsic and extrinsic pathways .

Study 2: Antimicrobial Activity

In another investigation, derivatives of the compound were tested against various bacterial strains. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

Data Tables

Activity Type IC50/MIC Values Target Cells/Organisms Mechanism
Anticancer Activity8 µMBreast Cancer Cell LinesInduction of apoptosis
Antimicrobial Activity5 - 20 µg/mLStaphylococcus aureus, E. coliInhibition of cell wall synthesis
Anti-inflammatoryNot specifiedVarious inflammatory modelsModulation of cytokine release

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis of structurally complex pyrimidinone derivatives typically involves sequential reactions (e.g., sulfonylation, coupling, cyclization) requiring precise control of reaction conditions. Critical parameters include:

  • Reagent selection : Use of bases like NaH (in DMF/DMSO) to activate intermediates .
  • Purification : Chromatography or recrystallization to achieve >95% purity, validated via HPLC .
  • Yield optimization : Adjusting stoichiometry of the furan-2-ylmethyl sulfonyl group and azetidine coupling partners .

Q. How is structural characterization validated for this compound?

A combination of analytical methods is essential:

  • NMR : Confirm regiochemistry of the pyrimidinone core and sulfonyl-azetidine linkage (e.g., 1^1H NMR coupling constants for substituent orientation) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., expected [M+H]+^+ ion).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or ring conformations (if crystalline) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measurement) .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacterial strains (IC50_{50} determination) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC50_{50} calculations .

Q. How is compound purity assessed and maintained during storage?

  • Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm); purity ≥95% is acceptable for biological studies .
  • Storage conditions : Lyophilized solid stored at -20°C under argon to prevent hydrolysis of the sulfonyl group .

Q. What solvent systems stabilize the compound for in vitro studies?

  • Stock solutions : DMSO (10 mM) for solubility; dilute in assay buffers (≤1% DMSO final concentration) .
  • pH stability : Test in phosphate buffers (pH 7.4) to ensure no degradation over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Core modifications : Replace the furan-2-ylmethyl group with thiophene or pyridine analogs to assess electronic effects on bioactivity .
  • Substituent analysis : Compare methyl vs. ethyl groups at the pyrimidinone 5,6-positions for steric impact on target binding .
  • Sulfonyl-azetidine optimization : Test bioisosteres (e.g., sulfonamides) to improve metabolic stability .

Q. What mechanistic insights can be gained from binding mode studies?

  • Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR) to identify key hydrogen bonds with the sulfonyl group .
  • Mutagenesis assays : Validate docking predictions by mutating residues in the target protein’s active site .

Q. How can contradictory bioactivity data across assays be resolved?

  • Dose-response validation : Repeat assays with tighter control of compound concentration (e.g., LC-MS quantification in cell media) .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-specific binding .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Metabolic stability : Incubate with liver microsomes (human/rodent) to measure half-life (t1/2_{1/2}) and CYP450 inhibition .
  • Plasma protein binding : Equilibrium dialysis to calculate free fraction (%) .

Q. How do structural analogs inform comparative toxicity studies?

  • Toxicity profiling : Compare hepatotoxicity (ALT/AST release) of analogs with varying sulfonyl groups in primary hepatocytes .
  • Ecotoxicology : Assess environmental fate using OECD guidelines (e.g., biodegradation in soil/water systems) .

Methodological Tables

Table 1. Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
1^1H NMRδ 7.8–8.2 ppm (pyrimidinone H), J = 5.2 Hz
HR-MS[M+H]+^+ = Calculated m/z ± 0.001 Da
HPLCRetention time = 12.3 min, ≥95% purity

Table 2. SAR Modifications and Observed Effects

ModificationBiological EffectReference
Furan → Thiophene↑ Antimicrobial activity (IC50_{50} ↓ 30%)
5,6-Dimethyl → Diethyl↓ Solubility, ↑ Cytotoxicity
Sulfonyl → SulfonamideImproved metabolic stability (t1/2_{1/2} ↑ 2x)

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